Methyl 2-fluoro-5-[3-(methoxycarbonyl)-5-nitrophenyl]benzoate
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Overview
Description
Methyl 2-fluoro-5-[3-(methoxycarbonyl)-5-nitrophenyl]benzoate is an organic compound with the molecular formula C16H12FNO6 and a molecular weight of 333.27 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a methoxycarbonyl group attached to a benzoate structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2-fluoro-5-[3-(methoxycarbonyl)-5-nitrophenyl]benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
Methyl 2-fluoro-5-[3-(methoxycarbonyl)-5-nitrophenyl]benzoate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, and bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-fluoro-5-[3-(methoxycarbonyl)-5-nitrophenyl]benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-5-[3-(methoxycarbonyl)-5-nitrophenyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and specificity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Methyl 2-fluoro-5-[3-(methoxycarbonyl)-5-nitrophenyl]benzoate can be compared with other similar compounds, such as:
Methyl 2-fluoro-5-nitrobenzoate: This compound lacks the methoxycarbonyl group, which can affect its reactivity and applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound contains a boronic ester group, which makes it useful in different types of coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-fluoro-5-(3-methoxycarbonyl-5-nitrophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO6/c1-23-15(19)11-5-10(6-12(7-11)18(21)22)9-3-4-14(17)13(8-9)16(20)24-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAACQIXEHCQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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